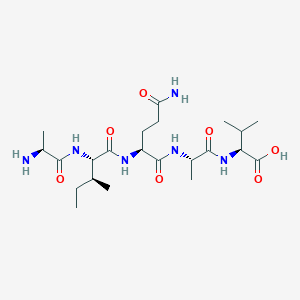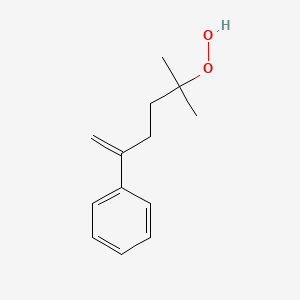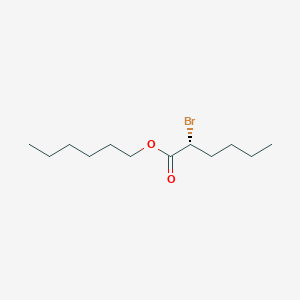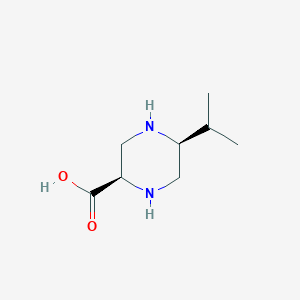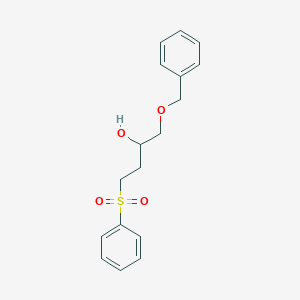
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL is an organic compound that features both benzenesulfonyl and benzyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL typically involves multiple steps. One common method includes the reaction of 4-hydroxybutan-2-one with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonyl derivative. This intermediate is then reacted with benzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenesulfonyl ketones, while reduction can produce benzenesulfonyl sulfides.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzenesulfonyl)butan-2-OL: Lacks the benzyloxy group, making it less versatile in certain reactions.
1-(Benzyloxy)butan-2-OL: Lacks the benzenesulfonyl group, affecting its reactivity and applications.
Uniqueness
4-(Benzenesulfonyl)-1-(benzyloxy)butan-2-OL is unique due to the presence of both benzenesulfonyl and benzyloxy groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
Propriétés
Numéro CAS |
828921-94-4 |
|---|---|
Formule moléculaire |
C17H20O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C17H20O4S/c18-16(14-21-13-15-7-3-1-4-8-15)11-12-22(19,20)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2 |
Clé InChI |
UOTXHLABJUTIJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(CCS(=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


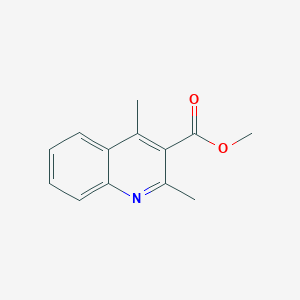
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
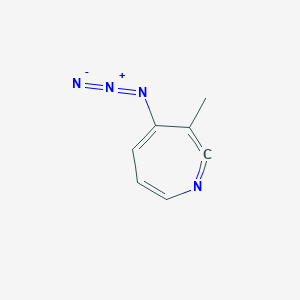

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)


![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
